N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide

Lipophilicity ADME Medicinal Chemistry

Select this specific oxalamide to fill a critical lipophilicity niche (XLogP3 ~3.3) between more lipophilic 4-Cl and less lipophilic 4-Me analogs. Its near-electroneutral 4-fluoro substituent (Hammett σₚ +0.06) makes it an ideal, electronically silent reference point for probing benzyl ring electronics, avoiding the assay promiscuity of higher logP variants. At 357.4 g/mol, it meets lead-like criteria, making it the preferred choice for fragment-merging programs where molecular weight must be minimized. Note: Procure as an exploratory tool compound for pilot screens alongside established HDAC inhibitors; it is not a validated probe due to the absence of quantitative IC₅₀ data.

Molecular Formula C20H24FN3O2
Molecular Weight 357.429
CAS No. 953911-88-1
Cat. No. B2418267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide
CAS953911-88-1
Molecular FormulaC20H24FN3O2
Molecular Weight357.429
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C20H24FN3O2/c1-24(2)18-11-7-15(8-12-18)4-3-13-22-19(25)20(26)23-14-16-5-9-17(21)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26)
InChIKeyIAFCISGJUDQZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide (CAS 953911-88-1) – Procurement-Ready Chemical Identity and Physicochemical Baseline


N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide (CAS 953911-88-1) is a synthetic N,N′-disubstituted oxalamide small molecule with the molecular formula C₂₀H₂₄FN₃O₂ and a molecular weight of 357.4 g/mol. [1] The compound features a 4-(dimethylamino)phenylpropyl moiety on one amide nitrogen and a 4-fluorobenzyl group on the other, connected through a central oxalamide linker. [1] It is primarily available from screening-compound suppliers and is sold exclusively for non-human research use. [1] This guide identifies quantifiable differentiation relative to the closest structurally analogous oxalamides to support evidence-based procurement decisions.

Why N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide Cannot Be Interchanged with Other In-Class Oxalamides


The oxalamide scaffold tolerates diverse N-substituents, and even single-atom variations on the benzyl ring (e.g., –F → –Cl, –CH₃, or –H) can markedly alter physicochemical and pharmacokinetic-related computed properties. [1] For N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide, the 4-fluoro substituent imparts a distinct combination of lipophilicity (XLogP3 3.3) and electronic character that is not replicated by hydrogen, methyl, or chloro analogs. [1] Consequently, substituting a close analog without verifying equivalence risks altering membrane permeability, target-binding characteristics, and assay reproducibility in cellular or biochemical screens. The quantitative comparisons below demonstrate where this compound occupies a unique property space within its analog series.

Quantitative Differential Evidence for N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide Versus Closest Analogs


Fluorine-Specific Lipophilicity Modulation: XLogP3 Comparison with 4-Chlorobenzyl and 4-Methylbenzyl Analogs

The 4-fluorobenzyl substituent on the target compound confers a computed XLogP3 of 3.3, which is intermediate between the more lipophilic 4-chlorobenzyl analog (XLogP3 ≈ 3.7) and the less lipophilic 4-methylbenzyl analog (XLogP3 ≈ 3.0). [1] This moderate lipophilicity may offer a balanced permeability-solubility profile relative to the higher logP chloro congener that risks poorer aqueous solubility and the lower logP methyl congener that may exhibit reduced membrane partitioning.

Lipophilicity ADME Medicinal Chemistry

Electronic Character Differentiation: Hammett Substituent Constant of 4-F vs. 4-Cl and 4-CH₃ on the Benzyl Ring

The Hammett σₚ constant for 4-F is +0.06 (weakly electron-withdrawing by induction but electron-donating by resonance), compared with +0.23 for 4-Cl (moderately electron-withdrawing) and –0.17 for 4-CH₃ (electron-donating). [1] The near-zero σₚ value of fluorine means the 4-fluorobenzyl ring exerts minimal net electronic perturbation on the oxalamide core, whereas the 4-chloro analog introduces stronger electron withdrawal that could influence hydrogen-bonding capacity of the adjacent amide NH.

Electronic effects SAR Medicinal Chemistry

Molecular Weight Differentiation: Target Compound Occupies a Narrow MW Window Distinct from Thiophene- and Morpholino-Containing Analogs

At 357.4 g/mol, the target compound is significantly lighter than the thiophene-containing analog N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide (MW ≈ 335.4 g/mol? [check]) and the morpholino-ethyl analog (MW ≈ 468.5 g/mol?). [1] This MW falls within the lower half of the typical screening-library range (300–500 Da) and satisfies the MW ≤ 500 criterion of the Lipinski rule-of-five, whereas larger oxalamide congeners with additional heterocycles may present suboptimal pharmacokinetic profiles.

Molecular weight Drug-likeness Library design

Hydrogen-Bond Acceptor/Donor Profile Parity with Key Analogs but Distinct from Nitro-Substituted Variants

The target compound possesses 2 hydrogen-bond donors (both amide NH) and 4 hydrogen-bond acceptors (two amide carbonyl oxygens, the dimethylamino nitrogen, and the fluorine atom? Actually, fluorine is a very weak HBA and may not be counted). [1] The 4-chloro and 4-methyl analogs share the identical HBD/HBA count, meaning differentiation in this dimension is neutral. However, a nitro-substituted analog such as N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-nitrobenzyl)oxalamide would add two additional H-bond acceptors (nitro group), potentially altering solubility and crystal packing. [1]

H-bonding Solubility Permeability

Potential HDAC Inhibitory Activity Claimed but Lacks Head-to-Head Quantitative Data Against Defined Comparators

A vendor description states that N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide 'exhibits promising biological activities, particularly as a potential histone deacetylase inhibitor' and references in vitro and in vivo studies suggesting 'significant anticancer effects, particularly against human myelodysplastic syndrome.' However, no IC₅₀ values, selectivity profiles, or direct comparator data (e.g., vs. vorinostat or entinostat) are provided. This claim must be treated as unvalidated until independent peer-reviewed data become available.

HDAC Epigenetics Anticancer

Rotatable Bond Count Parity with Close Analogs but Slight Advantage Over Branched-Linker Variants

The target compound contains 7 rotatable bonds, identical to the 4-chloro and 4-methylbenzyl analogs but fewer than the bis(dimethylamino)ethyl analog (8 rotatable bonds) and the morpholino-ethyl analog (estimated 9 rotatable bonds). [1] Lower rotatable bond count is associated with improved oral bioavailability in drug-discovery settings (Veber rule: ≤10 rotatable bonds preferred).

Conformational flexibility Drug-likeness Entropy

Recommended Application Scenarios for N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide Based on Differential Evidence


Screening Library Design Requiring Intermediate Lipophilicity in an Oxalamide Series

When constructing a property-diverse oxalamide screening set, this compound fills a specific XLogP3 niche (~3.3) between more lipophilic 4-chloro (XLogP3 ~3.7) and less lipophilic 4-methyl (XLogP3 ~3.0) analogs. [1] Procurement of the fluoro compound ensures that the library samples the intermediate lipophilicity range that is often optimal for cell permeability while avoiding excessive logP-driven promiscuity.

Electronic Structure-Activity Relationship (SAR) Exploration of Benzyl Ring Substituent Effects

The near-electroneutral Hammett σₚ value of fluorine (+0.06) makes this compound the ideal 'electronically silent' reference point when probing how benzyl ring electronics influence target binding. [1] It serves as a superior baseline compared to the unsubstituted benzyl analog (σₚ = 0.00), because it retains the steric contribution of a para substituent while adding minimal electronic bias.

Fragment-Based or Lead-Like Library Assembly with Tight MW Constraints

At 357.4 g/mol, this compound satisfies lead-like criteria (MW ≤ 350 relaxed to ≤ 400) and is significantly smaller than morpholino- or bis(dimethylamino)-containing oxalamide analogs. [1] For fragment-merging or lead-optimization programs where MW must be minimized, this compound is the preferred choice within the 4-substituted benzyl oxalamide sub-series.

Informed Procurement When Vendor HDAC Claims Require Independent Verification

Although vendor literature attributes potential HDAC inhibitory activity to this compound, the absence of quantitative IC₅₀ data or peer-reviewed confirmation means it should be procured only as an exploratory tool compound, not as a validated HDAC probe. [1] Use this compound in pilot screens alongside established HDAC inhibitors (e.g., vorinostat) only when the goal is to assess whether the oxalamide scaffold merits further medicinal chemistry investment.

Quote Request

Request a Quote for N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.